D4R agonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D4R agonist-1, also known as Compound 16f, is a partial agonist of the dopamine D4 receptor (D4R). This compound has shown potential in the treatment of neuropsychiatric disorders due to its ability to selectively activate the D4 receptor, which is part of the dopaminergic system. The dopaminergic system plays a crucial role in motor functions, cognition, and addiction .
准备方法
The synthesis of D4R agonist-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a benzothiazole derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the benzothiazole intermediate with a piperidine derivative under specific reaction conditions .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
D4R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the benzothiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
D4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor agonists.
作用机制
D4R agonist-1 exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is part of the G protein-coupled receptor family and is linked to the inhibition of adenylate cyclase. Upon activation by this compound, the receptor undergoes a conformational change that leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP) within the cell. This signaling pathway is crucial for modulating various physiological processes, including neurotransmission and synaptic plasticity .
相似化合物的比较
D4R agonist-1 is unique in its selectivity for the dopamine D4 receptor compared to other dopamine receptor agonists. Similar compounds include:
Rotigotine: A pan-agonist that activates all five dopamine receptors (D1R to D5R).
A-412997: A selective D4 receptor agonist with a different chemical structure.
PD-168077: Another selective D4 receptor agonist used in research.
The uniqueness of this compound lies in its partial agonist activity and its potential therapeutic applications in neuropsychiatric disorders.
属性
分子式 |
C19H22N4S |
---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2 |
InChI 键 |
KZVXSSLUUGFVFR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。